molecular formula C16H17F3N2O3 B4840938 N-(3-methoxypropyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-(3-methoxypropyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No. B4840938
M. Wt: 342.31 g/mol
InChI Key: POYZAVQXEUKDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as TFA-1, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer and inflammation.
Biochemical and physiological effects:
N-(3-methoxypropyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been found to reduce oxidative stress and inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methoxypropyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is its potential therapeutic applications in various fields of research. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are many potential future directions for the research of N-(3-methoxypropyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. Some of these include the development of novel drugs based on its structure, the investigation of its potential therapeutic applications in other fields of research, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-methoxypropyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide for maximum efficacy and safety.

Scientific Research Applications

N-(3-methoxypropyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel drugs.

properties

IUPAC Name

N-(3-methoxypropyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3/c1-24-8-4-7-20-14(22)10-21-9-12(15(23)16(17,18)19)11-5-2-3-6-13(11)21/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYZAVQXEUKDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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